molecular formula C21H23N3O2 B2849352 2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1115871-36-7

2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2849352
CAS No.: 1115871-36-7
M. Wt: 349.434
InChI Key: PDYBACOXKURJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide (CAS 1115871-36-7) is a high-purity small molecule offered for investigative use, particularly in the field of oncology research. This compound features a quinazoline core, a privileged scaffold in medicinal chemistry known for its significant biological properties . The molecular formula is C21H23N3O2 and it has a molecular weight of 349.43 g/mol . Quinazoline-based compounds are extensively researched for their potential as anticancer agents, with several derivatives receiving FDA approval for clinical use . Recent studies highlight novel quinazoline derivatives bearing acetamide linkages demonstrating moderate to good cytotoxic activity against a panel of human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) . These compounds are valuable tools for researchers exploring new pathways in targeted cancer therapy and signal transduction inhibition. The structural motif of this compound suggests its potential utility in similar biochemical and pharmacological investigations. This product is listed with a purity of 90% or higher and is available for immediate procurement in quantities from 2mg to 40mg to support your research endeavors . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-ethylquinazolin-4-yl)oxy-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-4-19-23-18-8-6-5-7-17(18)21(24-19)26-13-20(25)22-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYBACOXKURJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide, a synthetic compound belonging to the quinazoline derivatives class, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

PropertyDescription
IUPAC Name 2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide
Molecular Formula C21H23N3O2
Molecular Weight 349.4262 g/mol
CAS Number 1115871-36-7

The structure features an ether linkage between the quinazoline core and an acetylphenyl moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways linked to cancer proliferation and inflammation.
  • Receptor Modulation : The compound interacts with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : It exhibits antioxidant properties that may protect against oxidative stress-related diseases.

Biological Activity

Research indicates that this compound possesses several biological activities:

Anticancer Properties

A study involving MCF-7 breast cancer cells demonstrated that treatment with 2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide resulted in a significant decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in promoting programmed cell death.

Anti-inflammatory Effects

In an animal model of induced arthritis, the compound showed marked anti-inflammatory effects. Treatment led to a reduction in paw swelling and histological improvement in joint tissues, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

The unique combination of the quinazoline core with the acetylphenyl moiety differentiates this compound from other similar quinazoline derivatives known for their anticancer activities, such as gefitinib and erlotinib.

Compound NameClassNotable Activity
GefitinibQuinazolineAnticancer
ErlotinibQuinazolineAnticancer
2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamideQuinazolineAnticancer, Anti-inflammatory

Case Studies

  • Study on Anticancer Properties :
    • Objective : Evaluate the effect on MCF-7 cells.
    • Findings : Significant decrease in cell viability; increased apoptosis.
  • Evaluation of Anti-inflammatory Effects :
    • Objective : Assess effects in an arthritis model.
    • Findings : Reduction in paw swelling; histological improvement observed.

Comparison with Similar Compounds

N-(2-Ethylphenyl)-2-[(2-Methylquinazolin-4-yl)oxy]acetamide (ID: L874-0012)

  • Structure : Differs by a methyl group at quinazoline position 2 and a 2-ethylphenyl terminus.
  • The ortho-substituted phenyl group could hinder rotational freedom, impacting target engagement .

Ubaditinib (Proposed INN: List 132)

  • Structure : Incorporates a 5-fluoroquinazoline linked to a triazole-acetamide and 4-isopropylphenyl group.
  • Key Differences : The fluorine atom and triazole ring enhance electronic effects and hydrogen-bonding capacity, likely improving selectivity for tyrosine kinases.
  • Activity : Explicitly designed as a tyrosine kinase inhibitor for anticancer applications .

2-(Ethylamino)-N-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)acetamide

  • Structure: Features a 3-aminoquinazolinone scaffold with an ethylamino-acetamide chain.
  • Activity : Demonstrated anti-inflammatory activity surpassing Diclofenac in preclinical models, highlighting the role of ethyl substituents in enhancing efficacy .

Substituent Variations in Acetamide Derivatives

2-[(4-Fluorophenyl)sulfanyl]-N-[4-(Propan-2-yl)phenyl]acetamide

  • Structure : Replaces the quinazoline-oxy group with a 4-fluorophenylsulfanyl moiety.
  • Key Differences: The sulfur atom increases lipophilicity and may alter metabolic stability.
  • Activity: No specific data, but fluorinated analogs are often pursued for CNS targets due to enhanced blood-brain barrier penetration.

Suvecaltamide (Proposed INN: List 122)

  • Structure : Contains a 4-isopropylphenylacetamide chain but lacks the quinazoline core, instead incorporating a trifluoroethoxy-pyridine group.
  • Activity : Functions as a Cav channel stabilizer and antiepileptic, illustrating the pharmacological diversity of isopropylphenyl-acetamide derivatives .

Heterocyclic Variants with Similar Pharmacophores

2-{[4-Ethyl-5-(Pyrazin-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(2-Isopropylphenyl)acetamide

  • Structure : Replaces quinazoline with a triazole-pyrazine scaffold.
  • Activity : Likely explored for antimicrobial or anticancer applications due to triazole’s broad bioactivity .

N-[(4-Chlorophenyl)methyl]-2-[4-Oxo-3-(3-Propan-2-yloxypropyl)quinazolin-2-yl]sulfanylacetamide

  • Structure : Integrates a sulfanyl linkage and a 3-propoxypropyl chain on the quinazoline.
  • Key Differences : The chlorophenylmethyl group and sulfanyl bridge may influence redox properties and target specificity.
  • Activity: Potential protease or kinase inhibition, given quinazoline’s role in such targets .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity Reference ID
Target Compound C₂₂H₂₆N₃O₂ 372.47 2-Ethylquinazoline, 4-isopropylphenyl Not explicitly reported
N-(2-Ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide C₂₀H₂₁N₃O₂ 335.40 2-Methylquinazoline, 2-ethylphenyl N/A
Ubaditinib C₂₅H₂₅FN₈O₃ 504.52 5-Fluoroquinazoline, triazole Tyrosine kinase inhibition
Suvecaltamide C₁₉H₂₀F₃N₂O₂ 378.37 Trifluoroethoxy-pyridine Cav channel stabilization
2-[(4-Fluorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide C₁₇H₁₇FNO₂S 318.39 4-Fluorophenylsulfanyl N/A

Key Research Findings and Trends

  • Substituent Effects: Ethyl groups on quinazoline (as in the target compound) or acetamide chains (e.g., 2-(ethylamino)-N-(4-oxoquinazolin-3-yl)acetamide) correlate with enhanced anti-inflammatory or kinase-inhibitory activity compared to methyl or hydrogen analogs .
  • Heterocyclic Cores : Quinazoline derivatives generally exhibit higher kinase affinity, while triazole or pyrazine variants may prioritize solubility or metabolic stability .
  • Lipophilicity : The 4-isopropylphenyl group in the target compound and suvecaltamide enhances membrane permeability, critical for CNS-targeted agents .

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a quinazoline core substituted at position 4 with an ether-linked acetamide group, which is further functionalized with a 2-ethyl group on the quinazoline ring and a 4-isopropylphenyl moiety on the acetamide nitrogen. Key challenges include:

  • Regioselective etherification at the quinazoline 4-position.
  • Amide bond formation between the quinazoline-oxyacetic acid and 4-isopropylaniline.
  • Control of byproducts during alkylation and coupling steps.

Synthetic Route Design Strategies

Quinazoline Core Construction

The 2-ethylquinazolin-4-ol intermediate is typically synthesized via:

  • Condensation of anthranilic acid derivatives with ethyl-substituted amidines.
  • Cyclization of 2-aminoacetophenone precursors using cyanamide under acidic conditions, yielding 2-aminoquinazolines.

Example protocol (adapted from):

  • React 2-amino-5-ethylacetophenone (1.0 equiv) with cyanamide (1.2 equiv) in HCl/ethanol (1:3 v/v) at 80°C for 12 hr.
  • Neutralize with NaOH to pH 7–8, extract with ethyl acetate, and recrystallize from methanol/water (4:1) to obtain 2-ethylquinazolin-4-ol (78% yield).

Etherification and Acetamide Formation

Williamson Ether Synthesis
  • Step 1: Generate the quinazoline-4-oxyacetic acid via nucleophilic substitution:
    $$ \text{2-Ethylquinazolin-4-ol} + \text{Chloroacetic acid} \xrightarrow{\text{NaOH, DMF}} \text{2-Ethylquinazolin-4-oxyacetic acid} $$.
  • Step 2: Activate the carboxylic acid using coupling agents (e.g., EDC/HOBt) and react with 4-isopropylaniline in THF at 0–25°C.

Optimized conditions (from):

Parameter Value
Coupling agent EDC (1.5 equiv)
Catalyst HOBt (1.0 equiv)
Solvent THF/DMF (3:1)
Temperature 0°C → 25°C (over 2 hr)
Yield 82% (HPLC purity 99.2%)
Reductive Amination Alternative

For analogs with similar substitution patterns, patents describe:

  • Reductive alkylation of 4-nitrophenethylamine with 2-ethylquinazoline-4-carbaldehyde using NaBH$$_4$$/MeOH.
  • Hydrogenation of nitro intermediates (e.g., 4-nitrophenyl → 4-aminophenyl) before amide coupling.

Critical Process Parameters

Solvent Systems

  • Etherification: Polar aprotic solvents (DMF, DMSO) enhance reactivity but require strict temperature control to avoid quinazoline decomposition.
  • Amide Coupling: Mixed THF/DMF systems improve solubility of both acid and amine components.

Purification Techniques

  • Crystallization: Methanol/water (4:1) effectively removes unreacted starting materials.
  • Chromatography: Silica gel (ethyl acetate/hexane 1:2) resolves regioisomeric byproducts.

Comparative Analysis of Synthetic Approaches

Method Advantages Limitations Yield Range
Williamson Ether High regioselectivity Requires anhydrous conditions 75–82%
Reductive Amination Avoids acid-sensitive steps Lower purity (needs HPLC) 68–73%
Cyclocondensation Single-step quinazoline formation Limited substrate scope 60–78%

Scalability and Industrial Considerations

  • Batch vs Flow: Patent data suggests batch processing dominates due to:
    • Exothermic risks during nitro group reductions.
    • Sensitivity of coupling reactions to mixing efficiency.
  • Green Chemistry Metrics:
    • E-factor: 18–22 kg waste/kg product (primarily from solvent use).
    • PMI: 32–35 (opportunities exist for solvent recycling).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with quinazoline core formation, followed by etherification and amidation. Key steps include:

  • Quinazoline ring synthesis : Cyclization of anthranilic acid derivatives with ethylamine under reflux conditions (e.g., ethanol, 80°C) .
  • Etherification : Reaction of 4-hydroxyquinazoline with chloroacetate derivatives in the presence of potassium carbonate (K₂CO₃) in DMF at 60–80°C .
  • Amidation : Coupling with 4-isopropylphenylamine using EDCI/HOBt as coupling agents in dichloromethane .
    • Optimization : Monitor reaction progress via TLC/HPLC and adjust solvent polarity (e.g., DMF vs. THF) to improve yields. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% target peak area) .
  • NMR : Confirm the presence of characteristic signals (e.g., quinazoline C4-OCH₂ at δ 4.5–4.7 ppm; isopropyl group at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks matching the molecular formula (C₂₂H₂₅N₃O₂, [M+H]⁺ = 376.19) .

Q. What preliminary biological screening assays are suitable for this compound?

  • In vitro assays :

  • Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to reference drugs like doxorubicin .
  • Anti-inflammatory potential : COX-2 inhibition assay using ELISA kits .
    • Dose range : Test concentrations from 1–100 µM, with DMSO controls (<0.1% v/v) to avoid solvent toxicity .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across similar quinazoline derivatives?

  • Case Study : Compare IC₅₀ values of 2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide with analogs (e.g., N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide) using standardized protocols .
  • Resolution : Conduct dose-response curves in triplicate and validate assays with positive controls (e.g., celecoxib for COX-2). Use statistical tools (ANOVA) to identify significant differences .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance aqueous solubility .
  • Structural Modification : Introduce polar groups (e.g., hydroxyl or carboxyl) at the 2-ethyl position of the quinazoline ring, balancing lipophilicity (logP <5) .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

  • Key Modifications :

Position Modification Impact on Activity Reference
Quinazoline C2Replace ethyl with trifluoromethylEnhances metabolic stability
Acetamide N-substituentSwitch isopropyl to cyclopropylImproves target binding affinity
  • Computational Tools : Perform molecular docking (AutoDock Vina) to predict interactions with EGFR or COX-2 active sites .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Bottlenecks : Low yields in amidation steps due to steric hindrance from the isopropyl group.
  • Solutions :

  • Use flow chemistry to maintain precise temperature control during coupling reactions .
  • Replace EDCI/HOBt with polymer-supported reagents for easier purification .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for quinazoline derivatives?

  • Potential Causes :

  • Variability in cell line sensitivity (e.g., HepG2 vs. A549).
  • Differences in assay endpoints (e.g., ATP quantification vs. apoptosis markers).
    • Recommendations : Standardize cell culture conditions (e.g., passage number, serum concentration) and cross-validate findings with orthogonal assays (e.g., caspase-3 activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.